![molecular formula C20H6Cl6N2NiO4 B15183211 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel CAS No. 47726-62-5](/img/structure/B15183211.png)
2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel is a complex organometallic compound It consists of a phenol derivative with multiple chlorine substitutions and a nickel coordination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel typically involves multiple steps:
Formation of the phenol derivative: The initial step involves the chlorination of phenol to obtain 2,4-dichlorophenol. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of the oxazolo-benzoxazole core: The next step involves the formation of the oxazolo[5,4-f][1,3]benzoxazole core. This can be synthesized through a cyclization reaction involving 3,5-dichloro-2-hydroxybenzaldehyde and an appropriate amine under acidic conditions.
Coupling reaction: The final step involves coupling the chlorinated phenol derivative with the oxazolo-benzoxazole core. This can be achieved through a nucleophilic aromatic substitution reaction in the presence of a base such as potassium carbonate.
Nickel coordination: The last step involves the coordination of nickel to the phenol derivative. This can be achieved by reacting the phenol derivative with a nickel salt, such as nickel chloride, in the presence of a suitable ligand.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and oxazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the chlorinated positions, potentially leading to dechlorination. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, which can be used in catalytic reactions such as hydrogenation and polymerization.
Biology
In biology, the compound’s potential antimicrobial and antifungal properties are of interest. The multiple chlorine substitutions and nickel coordination may enhance its biological activity, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored
Industry
In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique structural features make it a valuable building block for the development of polymers, coatings, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel involves its interaction with specific molecular targets. The multiple chlorine substitutions and nickel coordination allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenol: A simpler phenol derivative with two chlorine substitutions.
3,5-dichloro-2-hydroxybenzaldehyde: A precursor used in the synthesis of the oxazolo-benzoxazole core.
Nickel(II) chloride: A common nickel salt used in coordination chemistry.
Uniqueness
The uniqueness of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel lies in its complex structure, which combines multiple chlorine substitutions, a phenol derivative, and a nickel coordination. This unique combination of features allows it to exhibit a range of chemical and biological activities that are not observed in simpler compounds.
Properties
CAS No. |
47726-62-5 |
|---|---|
Molecular Formula |
C20H6Cl6N2NiO4 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel |
InChI |
InChI=1S/C20H6Cl6N2O4.Ni/c21-5-1-7(15(29)9(23)3-5)19-27-13-11(25)18-14(12(26)17(13)31-19)28-20(32-18)8-2-6(22)4-10(24)16(8)30;/h1-4,29-30H; |
InChI Key |
KRASZLXTDSDRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC3=C(O2)C(=C4C(=C3Cl)OC(=N4)C5=C(C(=CC(=C5)Cl)Cl)O)Cl)O)Cl)Cl.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


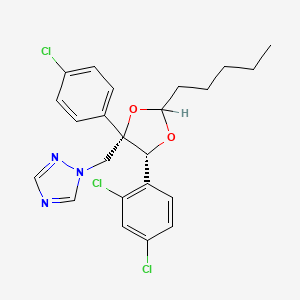
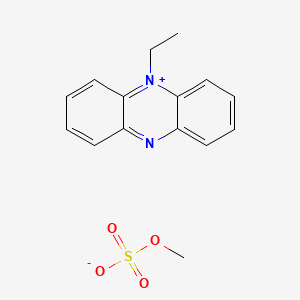
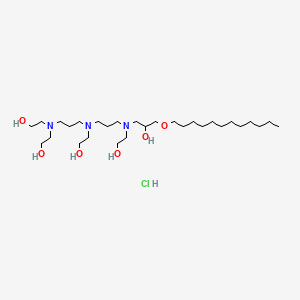
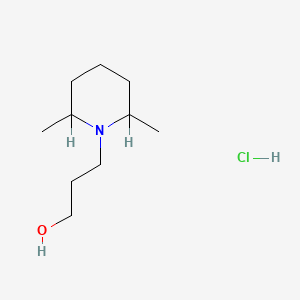
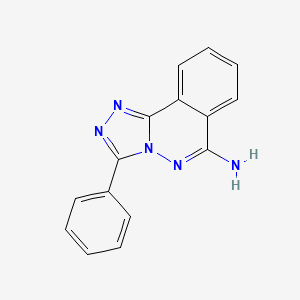
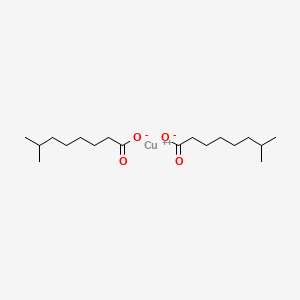
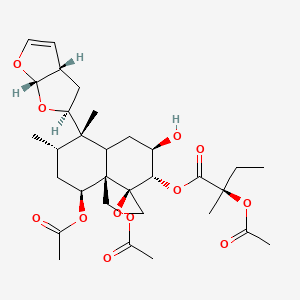
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
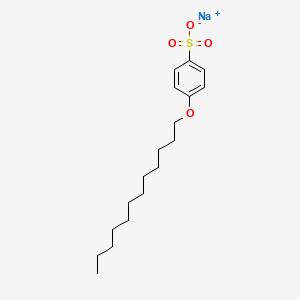
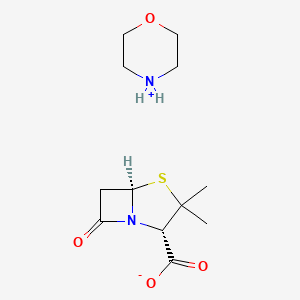
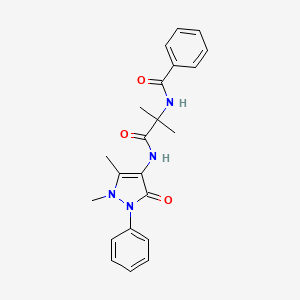
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)


